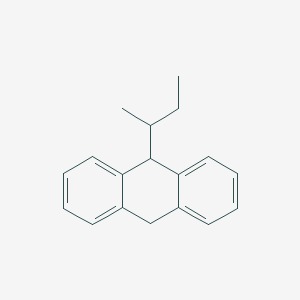
Anthracene, 9,10-dihydro-9-(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is an organic compound with the chemical formula C18H20. It is a derivative of anthracene, characterized by the addition of a 1-methylpropyl group at the 9th position and hydrogenation at the 9th and 10th positions. This compound appears as a white to pale yellow solid and is known for its stability under normal conditions, although it can be sensitive to light and air oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- can be synthesized through the reaction of anthracene with 1-methylpropyl halides. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be further reduced to form more hydrogenated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: More hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of photophysical properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthracene, 9,10-dihydro-9-(1-methylpropyl)- involves its interaction with various molecular targets. It can participate in electron transfer reactions, making it useful in photophysical studies. The pathways involved often include the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: Similar in structure but lacks the 1-methylpropyl group.
9,10-Diphenylanthracene: Contains phenyl groups instead of the 1-methylpropyl group.
Anthracene: The parent compound without hydrogenation or additional substituents.
Uniqueness
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is unique due to the presence of the 1-methylpropyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other anthracene derivatives and useful in specific applications where these properties are advantageous .
Properties
CAS No. |
10394-54-4 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
9-butan-2-yl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H20/c1-3-13(2)18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3 |
InChI Key |
DHAGCFGLSCAMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


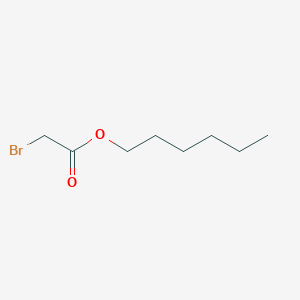

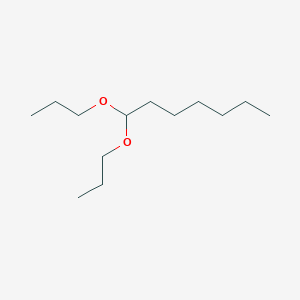
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)
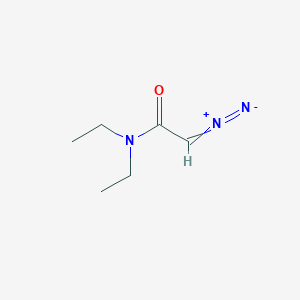


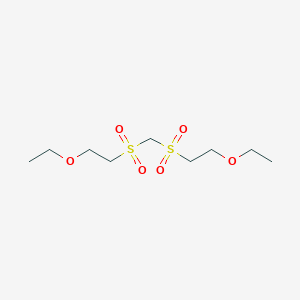

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
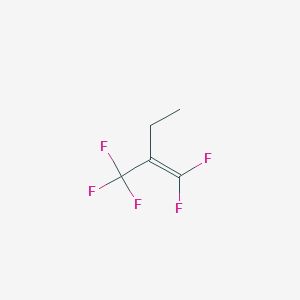
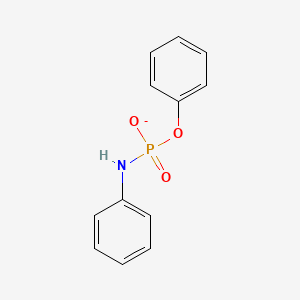
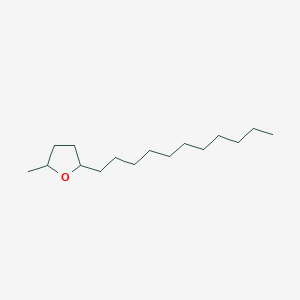
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
